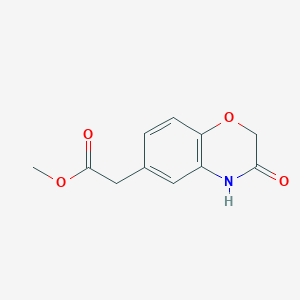
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate
Descripción general
Descripción
The compound of interest, Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate, is related to a class of compounds known as 1,4-benzoxazinones. These compounds have been the subject of various studies due to their interesting chemical properties and potential biological activities. For instance, a study has synthesized novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates, which are closely related to the compound , and tested their biological activity against bacterial strains and yeast, finding activity against Candida albicans .
Synthesis Analysis
The synthesis of related 1,4-benzoxazinones has been achieved under mild conditions from 2-aminophenols and dimethyl-2-oxoglutarate . This suggests that the synthesis of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate could potentially follow a similar pathway, utilizing appropriate starting materials and conditions to achieve the desired molecular structure.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through various analytical techniques. For example, the structure of methyl α-hydroxy-3-methoxycarbonyl-4H-1,2-benzoxazine-4-acetates was confirmed by X-ray analysis . This indicates that the molecular structure of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate could also be elucidated using similar analytical methods to ensure the correct synthesis and to understand its structural properties.
Chemical Reactions Analysis
The reactivity of 1,4-benzoxazinones under various conditions has been explored. For instance, the reactivity of 2-methyl-4H-3,1-benzoxazin-4-ones towards carbon and oxygen nucleophiles under microwave irradiation conditions has been investigated, leading to the synthesis of different compounds . This suggests that Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate may also exhibit interesting reactivity under certain conditions, which could be useful for further chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate are not detailed in the provided papers, the studies on related compounds provide insights into the properties that could be expected. For example, the biological activity assays of similar 1,4-benzoxazinones against bacterial strains and yeast suggest that these compounds have significant biological properties . Additionally, the successful synthesis and transformation of related compounds under various conditions indicate that Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate may have a range of physical and chemical properties that could be explored for potential applications .
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Applications
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate has shown potential in antimicrobial and antioxidant applications. A study synthesized benzoxazinyl pyrazolone arylidenes, starting from this compound, and found them to have potent antimicrobial and antioxidant properties (Sonia et al., 2013).
Antibacterial Activity
Another research synthesized analogues of this compound and evaluated their antibacterial activity against various strains such as E. coli and Staphylococcus aureus. Certain derivatives showed notable effectiveness against these bacterial strains (Kadian et al., 2012).
COX-2/5-LOX Inhibitors
Compounds synthesized from methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate have been evaluated for their potential as COX-2 (Cyclooxygenase)/5-LOX (Lipoxygenase) inhibitors. Some exhibited significant 5-LOX inhibitory activity, indicating potential in anti-inflammatory and other related therapeutic applications (Reddy et al., 2008).
Enzymatic Resolution Studies
Novel methyl (±)-2-(2-acetoxyethyl)-4-arylmethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylates synthesized from this compound underwent lipase-catalyzed resolution studies. These studies are crucial in understanding the enantioselective and chemoselective properties of these compounds (Prasad et al., 2006).
Catalytic Hydrogenation
This compound was also involved in the study of catalytic hydrogenation of dihydrooxazines. This research is significant for understanding the chemical transformations and potential applications in synthesizing various derivatives (Sukhorukov et al., 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-11(14)5-7-2-3-9-8(4-7)12-10(13)6-16-9/h2-4H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLHZQGTOQQCMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396378 | |
| Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate | |
CAS RN |
866038-49-5 | |
| Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

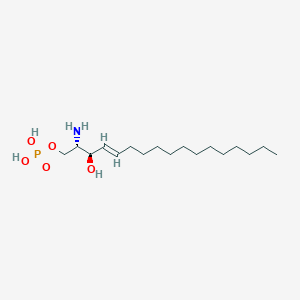
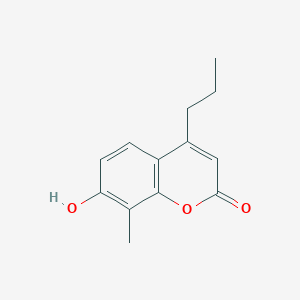

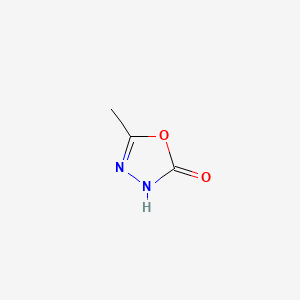

![(E)-1-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1309161.png)
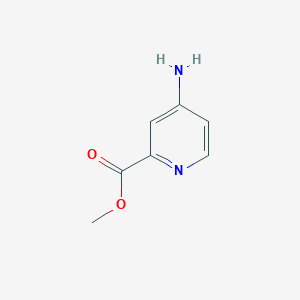

![4-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1309175.png)


![Ethyl 5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazino]-2,4-pentadienoate](/img/structure/B1309189.png)
![ethyl 2-[2-(2,4-dichlorostyryl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B1309196.png)
